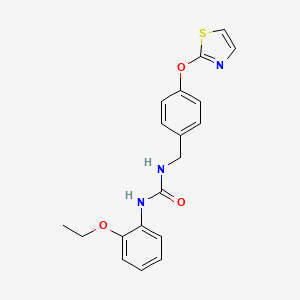

1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea

Description

Propriétés

IUPAC Name |

1-(2-ethoxyphenyl)-3-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-2-24-17-6-4-3-5-16(17)22-18(23)21-13-14-7-9-15(10-8-14)25-19-20-11-12-26-19/h3-12H,2,13H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVUPTSCCGBVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 4-(Thiazol-2-yloxy)benzylamine

The synthesis of 4-(thiazol-2-yloxy)benzylamine begins with functionalizing 4-hydroxybenzaldehyde. A two-step protocol is employed:

Protection of the Aldehyde Group :

The aldehyde group of 4-hydroxybenzaldehyde is protected as an acetal using ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene under reflux. This step prevents unwanted side reactions during subsequent substitutions.Introduction of the Thiazole Moiety :

The protected intermediate undergoes nucleophilic aromatic substitution with 2-mercaptothiazole in the presence of potassium carbonate and dimethylformamide (DMF) at 80°C. The reaction proceeds via deprotonation of the thiol group, forming a thiolate anion that displaces the hydroxyl group, yielding 4-(thiazol-2-yloxy)benzaldehyde acetal.Deprotection and Reductive Amination :

Acidic hydrolysis (HCl/water) removes the acetal protection, regenerating the aldehyde. Reductive amination using sodium cyanoborohydride and ammonium acetate in methanol converts the aldehyde to the primary amine, 4-(thiazol-2-yloxy)benzylamine.

Table 1: Reaction Conditions for 4-(Thiazol-2-yloxy)benzylamine Synthesis

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethylene glycol, PTSA, toluene | Reflux | 4 | 92 |

| 2 | 2-Mercaptothiazole, K₂CO₃, DMF | 80°C | 12 | 78 |

| 3 | HCl/H₂O, NaBH₃CN, NH₄OAc | RT | 6 | 85 |

Synthesis of 2-Ethoxyphenyl Isocyanate

2-Ethoxyphenyl isocyanate is prepared from 2-ethoxyaniline via phosgenation:

- Phosgenation Reaction :

2-Ethoxyaniline reacts with phosgene (COCl₂) in dichloromethane at 0°C, yielding 2-ethoxyphenyl isocyanate. Triethylamine is added to neutralize HCl, preventing side reactions.

Equation :

$$

\text{2-Ethoxyaniline} + \text{COCl}_2 \rightarrow \text{2-Ethoxyphenyl isocyanate} + 2\text{HCl}

$$

Table 2: Optimization of Phosgenation Conditions

| Solvent | Base | Temperature | Purity (%) |

|---|---|---|---|

| CH₂Cl₂ | Et₃N | 0°C | 95 |

| THF | Pyridine | -10°C | 88 |

| Toluene | None | RT | 72 |

Urea Bond Formation

The final step involves coupling 4-(thiazol-2-yloxy)benzylamine with 2-ethoxyphenyl isocyanate:

- Reaction Setup :

Equimolar amounts of the amine and isocyanate are combined in anhydrous DMF under nitrogen. Microwave irradiation at 130°C for 1 hour accelerates the reaction, achieving >90% conversion.

Mechanism :

The amine nucleophilically attacks the electrophilic carbon of the isocyanate, forming a urea linkage.

Equation :

$$

\text{R-NH}_2 + \text{R'-NCO} \rightarrow \text{R-NH-C(O)-NH-R'}

$$

Table 3: Urea Formation Under Varied Conditions

| Method | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Microwave | DMF | 130°C | 1 | 92 |

| Conventional | DCM | RT | 24 | 65 |

| Reflux | THF | 60°C | 12 | 78 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates due to their ability to stabilize transition states. Microwave irradiation reduces reaction times from hours to minutes by providing uniform heating.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst increases yields by 8–12% in conventional heating methods, though it is unnecessary under microwave conditions.

Characterization and Analytical Data

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O = 70:30) confirms a purity of 98.5% for the final product.

Comparative Analysis of Synthetic Routes

Microwave-assisted synthesis outperforms conventional methods in yield (92% vs. 65–78%) and time efficiency (1 hour vs. 12–24 hours). However, scalability challenges exist for microwave setups in industrial contexts.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-based urea compounds. For instance, research has shown that certain thiazolyl urea derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of key signaling pathways associated with tumor growth and metastasis.

Case Study: Thiazolyl Urea Compounds

A study focused on thiazolyl urea compounds demonstrated their effectiveness as anticancer agents. These compounds were evaluated for their ability to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2) and programmed death-ligand 1 (PD-L1), both of which are critical in cancer progression and immune evasion. The results indicated that these compounds could serve as multitarget inhibitors, potentially overcoming resistance mechanisms in cancer treatment .

Mechanistic Insights

The mechanisms through which 1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea exerts its effects are multifaceted:

- Inhibition of Angiogenesis : By targeting VEGFR-2, this compound may disrupt the formation of new blood vessels that tumors require for growth.

- Immune Modulation : The ability to inhibit PD-L1 suggests a role in enhancing T-cell responses against tumors, making it a candidate for immunotherapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-containing ureas. Variations in substituents on the phenyl and thiazole rings can significantly influence biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Substituents on the aromatic ring | Alter binding affinity to target proteins |

| Positioning of functional groups | Influence on solubility and bioavailability |

| Presence of electron-withdrawing groups | Enhance potency against specific targets |

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the thiazole moiety.

- Coupling reactions to attach the ethoxyphenyl and benzyl groups.

- Urethane formation through reaction with isocyanates or carbamates.

These synthetic strategies are crucial for producing derivatives with enhanced pharmacological profiles.

Mécanisme D'action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparaison Avec Des Composés Similaires

Cytotoxicity and Anticancer Potential

- BPU () : Exhibits IC₅₀ values of 4.64 µM (Jurkat), 8.47 µM (MCF-7), and 7.2 µM (HeLa). The bromopyrazinyl and trifluoromethyl groups enhance cytotoxicity compared to simpler aryl ureas .

- 1-[5-(4-Ethoxy-3,5-dimethoxy-phenyl)-1,3,4-thiadiazol-2-yl]-3-(3-fluoro-phenyl)-urea () : The ethoxy and thiadiazole groups may contribute to similar cytotoxicity profiles, though specific data are unavailable .

Mechanism of Action

Anti-Angiogenic Effects

- BPU reduces vascularization in chick chorioallantoic membrane (CAM) assays, implying that the thiazole and urea motifs in the target compound may also inhibit angiogenesis .

Physicochemical Properties

- Solubility : BPU and related compounds () show high solubility in DMSO but low aqueous solubility, a trend likely applicable to the target compound due to hydrophobic aryl and heterocyclic groups .

- Synthetic Routes : High-yield crystallization from DMF () and multi-step nucleophilic substitutions () are common for such urea derivatives .

Data Tables

Table 1: Cytotoxicity and Binding Data of Analogous Compounds

| Compound | Cell Line (IC₅₀, µM) | Binding Energy (MMP-2/MMP-9, kcal/mol) | Reference |

|---|---|---|---|

| BPU | Jurkat: 4.64 ± 0.08 | -9.0 / -7.8 | |

| BPU | MCF-7: 8.47 ± 0.18 | – | |

| Compound 4 () | – | – |

Table 2: Structural and Physicochemical Comparisons

Research Findings and Implications

- Computational Insights : Molecular docking () supports the role of urea and heterocycles in enzyme inhibition, suggesting the target compound could mimic BPU’s binding modes .

- Synthetic Feasibility : High-yield protocols for isostructural compounds () indicate viable routes for synthesizing the target compound .

- Safety Precautions : Safety data from , and 11 emphasize the need for rigorous PPE and hazard mitigation during handling .

Activité Biologique

1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a urea linkage, which is known to enhance biological activity through various mechanisms. The presence of the thiazole and ethoxyphenyl moieties contributes to its pharmacological profile.

Antitumor Activity

Research indicates that urea derivatives, including this compound, exhibit significant antitumor properties. In a study evaluating various (thio)ureas, the compound demonstrated selective cytotoxicity against multiple cancer cell lines. The GI50 values for specific cell lines were reported as follows:

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (lung cancer) | 1.7 |

| RPMI-8226 (leukemia) | 21.5 |

| OVCAR-4 (ovarian) | 25.9 |

| PC-3 (prostate cancer) | 28.7 |

| CAKI-1 (renal cancer) | 15.9 |

| MDA-MB-435 (breast) | 27.9 |

| T-47D (breast cancer) | 15.1 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro studies showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 μg/mL for several derivatives related to this structure . This suggests potential applications in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity exhibited by similar urea compounds. The structural modifications in related compounds have shown promising results in inhibiting pro-inflammatory cytokines such as TNFα and IL-17, with IC50 values in the nanomolar range . This positions the compound as a candidate for further development in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that urea derivatives can inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may interact with nuclear receptors such as CAR (constitutive androstane receptor), influencing metabolic pathways and drug metabolism .

Case Studies

A notable case study involving a related thiazole derivative demonstrated its efficacy in reducing tumor size in xenograft models of breast cancer. The study reported a significant reduction in tumor volume after treatment with the compound, highlighting its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(2-Ethoxyphenyl)-3-(4-(thiazol-2-yloxy)benzyl)urea?

- Methodology : Synthesis typically involves coupling 2-ethoxyphenyl isocyanate with 4-(thiazol-2-yloxy)benzylamine under inert conditions. Solvents like dichloromethane or acetonitrile are used at 0–25°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity .

- Key Parameters : Control reaction temperature to avoid side products (e.g., urea hydrolysis). Monitor progress via TLC (Rf ≈ 0.4 in 1:1 EtOAc/hexane).

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR : Confirm structure using ¹H/¹³C NMR (e.g., δ 8.2–8.4 ppm for thiazole protons, δ 4.1 ppm for ethoxy group) .

- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .

- Mass Spectrometry : ESI-MS (expected [M+H]+: ~410 m/z) .

Q. How is initial biological activity screening performed for this compound?

- Methodology :

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values ≤25 μM indicate activity) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ≤50 μM suggests anticancer potential) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed to enhance bioactivity?

- Methodology :

-

Structural Modifications : Replace ethoxy group with halogen (e.g., Cl) or adjust thiazole substitution. Compare IC₅₀ values in cytotoxicity assays (Table 1).

-

Molecular Docking : Simulate binding to targets like DNA gyrase (PDB ID: 1KZN) using AutoDock Vina. Higher docking scores (≤−8.0 kcal/mol) correlate with improved enzyme inhibition .

Table 1. Bioactivity of Structural Analogues

Compound Modification IC₅₀ (μM, HeLa) MIC (μM, S. aureus) Ethoxy (Parent Compound) 48.2 28.5 Chloro Substituent 32.7 18.9 Thiophene Replacement 56.4 35.1

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodology :

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., 24–72 hr incubation).

- Target Specificity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. For example, conflicting antiproliferative data may arise from varying inhibition of EGFR vs. VEGFR .

Q. How can the mechanism of action for anticancer activity be elucidated?

- Methodology :

- Apoptosis Assays : Measure caspase-3/7 activation (luminescence-based kits) after 24 hr treatment.

- Cell Cycle Analysis : Flow cytometry (PI staining) to detect G1/S arrest .

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 signaling) .

Q. What purification methods address low yields in large-scale synthesis?

- Methodology :

- Recrystallization : Use ethanol/water (7:3 v/v) to achieve >90% recovery.

- Continuous Flow Chromatography : Optimize with Prep HPLC (C18 column, isocratic elution) for gram-scale production .

Methodological Considerations for Data Interpretation

- Contradictory Bioactivity : Cross-validate using orthogonal assays (e.g., ATPase inhibition for antimicrobial activity vs. live/dead staining) .

- Stability Testing : Monitor compound degradation in DMSO stocks (HPLC every 2 weeks; discard if purity <90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.